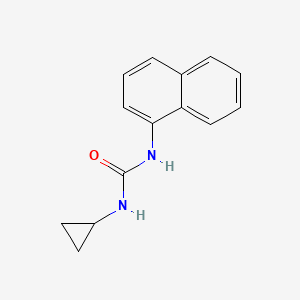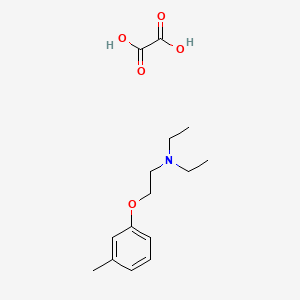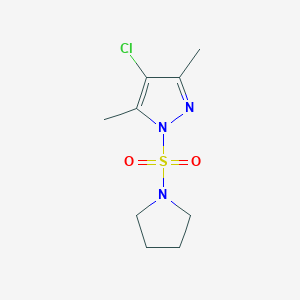
N-cyclopropyl-N'-1-naphthylurea
Vue d'ensemble
Description
N-cyclopropyl-N'-1-naphthylurea (CPPU) is a plant growth regulator that has been widely used in the agricultural industry. CPPU belongs to the family of urea derivatives and is known for its ability to promote cell division and elongation in plants. CPPU is highly soluble in water and can be easily absorbed by plants, making it an effective tool for enhancing crop yield and quality.
Mécanisme D'action
N-cyclopropyl-N'-1-naphthylurea exerts its effects on plant growth by activating cell division and elongation. It works by stimulating the activity of enzymes involved in cell wall synthesis and modifying the expression of genes involved in plant growth and development. This compound also regulates the balance of plant hormones, such as auxins and cytokinins, which are essential for plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars and organic acids, which are important for fruit quality and flavor. This compound also enhances the activity of enzymes involved in photosynthesis, leading to increased chlorophyll content and improved photosynthetic efficiency. Additionally, this compound has been shown to increase the content of antioxidants, such as ascorbic acid and phenolic compounds, which are important for plant defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-1-naphthylurea has several advantages for use in lab experiments. It is highly soluble in water, making it easy to prepare and apply to plants. This compound is also stable and has a long shelf life, making it a convenient tool for plant research. However, this compound has some limitations, including its high cost and potential toxicity to humans and animals. It is important to handle this compound with care and follow proper safety protocols when working with this compound.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N'-1-naphthylurea. One area of interest is the use of this compound in the production of seedless fruits. Further studies are needed to optimize the application of this compound for this purpose and to evaluate the effects of this compound on fruit quality and yield. Another area of research is the use of this compound in plant stress tolerance. Studies are needed to investigate the mechanisms underlying the effects of this compound on plant stress responses and to develop strategies for using this compound to enhance plant resilience to environmental stressors. Finally, there is a need for research on the potential effects of this compound on human health and the environment. Studies are needed to evaluate the safety of this compound and to develop guidelines for its use in agriculture.
Méthodes De Synthèse
N-cyclopropyl-N'-1-naphthylurea can be synthesized using several methods, including the reaction of 1-naphthylisocyanate with cyclopropylamine in the presence of a solvent such as chloroform. Another method involves the reaction of 1-naphthylisocyanate with cyclopropylamine in the presence of a catalyst such as triethylamine. The resulting this compound can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-N'-1-naphthylurea has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote the growth and development of various crops, including fruits, vegetables, and ornamental plants. This compound has also been used to induce seedless fruit production in several plant species, such as grapes and citrus. Additionally, this compound has been used to enhance the resistance of plants to environmental stressors, such as drought and salinity.
Propriétés
IUPAC Name |
1-cyclopropyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-11-8-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEQZELVGBYDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907531 | |
| Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102433-12-5 | |
| Record name | Urea, 1-cyclopropyl-3-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine](/img/structure/B4973699.png)
![3-(diphenylmethyl)-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4973703.png)
![2-(4-bromophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4973711.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)

![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)

![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
